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molecular formula C12H18O B100226 4-tert-butyl-2,5-dimethylphenol CAS No. 17696-37-6

4-tert-butyl-2,5-dimethylphenol

Cat. No. B100226
M. Wt: 178.27 g/mol
InChI Key: ZSPDNAYHQYQUPC-UHFFFAOYSA-N
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Patent
US06555718B1

Procedure details

2,5-Xylenol (90 g, 0.73 mol) was melted at 80° C., 1 mL of concentrated sulfuric acid was added, and the mixture was heated at 90° C. while isobutylene gas was introduced subsurface over 4 hours. The reaction appeared to stall at about 80% conversion. The reaction mass was diluted with water and neutralized with NaHCO3, and some starting xylenol was removed by steam-distillation. Since the steam-distillation did not completely remove the starting material, the residue was dissolved in hot hexanes, separated from the aqueous phase, and cooled in an ice-bath. The precipitated product was filtered and washed with cold hexanes to give 64 g (49%) of 4-t-Butyl-2,5-xylenol; lit. (Stevens, Ind. Eng. Chem. 1943, 655; Parc, Rev. Inst. Fr. Pet. 1960, 680) mp 70-72° C. 1H-NMR (CDCl3) δ 1.37, (s, 9H), 2.20 (s, 3H), 2.43 (s, 3H), 4.85 (s, 1H), 6.53 (s, 1H), 7.08 (s, 1H).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.S(=O)(=O)(O)O.[CH3:15][C:16](=[CH2:18])[CH3:17]>O.C([O-])(O)=O.[Na+]>[C:16]([C:4]1[CH:3]=[C:2]([CH3:8])[C:1]([OH:9])=[CH:6][C:5]=1[CH3:7])([CH3:18])([CH3:17])[CH3:15] |f:4.5|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C=1(C(=CC=C(C1)C)C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was introduced subsurface over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
some starting xylenol was removed by steam-distillation
DISTILLATION
Type
DISTILLATION
Details
Since the steam-distillation
CUSTOM
Type
CUSTOM
Details
did not completely remove the starting material
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot hexanes
CUSTOM
Type
CUSTOM
Details
separated from the aqueous phase
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with cold hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=CC1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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